Biotin-PEG11-Mal
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Overview
Description
Biotin-PEG11-Mal, also known as Biotin-PEG11-Maleimide, is a PEGylated biotin reagent containing a maleimide group. The maleimide moiety reacts specifically with sulfhydryl groups (at pH 6.5-7.5) to form a thioether linkage. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media of the molecules conjugated to the biotin compound .
Mechanism of Action
Target of Action
Biotin-PEG11-Mal primarily targets sulfhydryl groups on proteins. These sulfhydryl groups are typically found on cysteine residues within proteins. The maleimide group in this compound reacts specifically with these sulfhydryl groups to form stable thioether bonds .
Mode of Action
The maleimide moiety of this compound interacts with free sulfhydryl groups at a pH range of 6.5-7.5. This interaction results in the formation of a stable thioether linkage. The biotin moiety, a small vitamin, binds with high affinity to avidin or streptavidin proteins, facilitating the biotinylation of the target protein .
Biochemical Pathways
this compound is often used in bioconjugation and protein labeling. By attaching biotin to proteins, it enables the use of avidin-biotin technology for various applications such as protein purification, detection, and immobilization. This biotinylation can affect pathways involving protein-protein interactions, signal transduction, and cellular localization .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The PEGylation (attachment of polyethylene glycol) increases the solubility and stability of the compound in aqueous solutions, enhancing its bioavailability. The biotinylated proteins can be efficiently purified and detected due to the strong biotin-avidin interaction .
Result of Action
At the molecular level, the action of this compound results in the biotinylation of target proteins. This modification can enhance the detection sensitivity in assays, facilitate protein purification, and enable the study of protein interactions. At the cellular level, biotinylated proteins can be tracked and analyzed, providing insights into their function and dynamics within the cell .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of reducing agents. The maleimide group reacts optimally with sulfhydryl groups at a pH of 6.5-7.5. The PEG spacer arm increases solubility and reduces steric hindrance, making the compound effective in various aqueous environments. Proper storage conditions (e.g., -20°C) are essential to maintain its stability .
This compound is a versatile tool in biochemical research, enabling precise protein modification and facilitating a wide range of applications in molecular biology and biochemistry.
Biochemical Analysis
Biochemical Properties
Biotin-PEG11-Mal plays a significant role in biochemical reactions. The maleimide moiety of this compound reacts specifically with sulfhydryl groups, such as those found in cysteine residues of proteins, to form a stable thioether linkage . This interaction allows this compound to bind to various enzymes and proteins that contain sulfhydryl groups .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to increase the solubility of the molecules it is conjugated to . This property helps to prevent aggregation of labeled antibodies stored in solution
Molecular Mechanism
At the molecular level, this compound exerts its effects through its maleimide group, which reacts with sulfhydryl groups to form a thioether linkage . This reaction is specific and efficient, occurring at pH 6.5-7.5 . The resulting bond is stable, allowing this compound to remain bound to the target molecule .
Temporal Effects in Laboratory Settings
This compound is stable for at least 6 months at -20°C
Metabolic Pathways
Given its reactivity with sulfhydryl groups, it may interact with enzymes or cofactors that contain these groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG11-Mal is synthesized by conjugating biotin with a PEG spacer arm and a maleimide group. The maleimide moiety is introduced through a reaction with a sulfhydryl-reactive reagent. The typical reaction conditions involve maintaining a pH of 6.5-7.5 to ensure the specificity of the maleimide group for sulfhydryl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to achieve high purity levels (typically 98%) and ensuring stability for storage at -20°C .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG11-Mal primarily undergoes substitution reactions where the maleimide group reacts with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and efficient under near-neutral pH conditions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include sulfhydryl-containing compounds such as cysteine residues in proteins. The reaction conditions typically involve buffers like phosphate-buffered saline (PBS) at pH 6.5-7.5 .
Major Products Formed
The major product formed from the reaction of this compound with sulfhydryl groups is a biotinylated and PEGylated molecule, which is highly soluble in aqueous media and exhibits reduced aggregation .
Scientific Research Applications
Biotin-PEG11-Mal has a wide range of applications in scientific research:
Chemistry: It is used for the biotinylation of molecules, enabling their detection and purification using avidin or streptavidin affinity techniques
Biology: In biological research, it is used to label proteins, peptides, and other biomolecules, facilitating their study and manipulation
Medicine: This compound is employed in the development of diagnostic assays and therapeutic agents, where biotinylation enhances the detection sensitivity and therapeutic efficacy
Industry: In industrial applications, it is used in the production of biotinylated products for various biochemical assays and processes
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-Maleimide: A shorter PEG spacer arm, resulting in different solubility and steric properties.
Biotin-dPEG11-Maleimide: Similar PEG length but different linker chemistry.
Biotin-PEG-Maleimide: Variations in PEG length and functional groups.
Uniqueness
Biotin-PEG11-Mal is unique due to its 11-unit PEG spacer, which provides an optimal balance between solubility and steric hindrance, making it highly effective for biotinylation applications .
Properties
CAS No. |
1334172-60-9 |
---|---|
Molecular Formula |
C23H37N5O7S |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C23H37N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h16-17,22H,1-15H2,(H,24,29)(H,25,30)(H2,26,27,33) |
InChI Key |
GOXNMAJPVSWBDC-UHFFFAOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1334172-60-9 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG11-Mal |
Origin of Product |
United States |
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